5-bromo-N-propylthiophene-2-carboxamide

説明

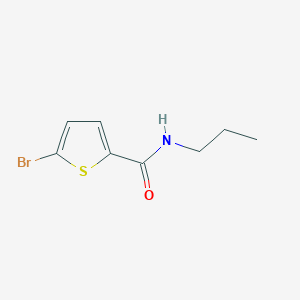

5-Bromo-N-propylthiophene-2-carboxamide is an organic compound with the molecular formula C8H10BrNOS and a molecular weight of 248.14 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromine atom at the 5-position and a propyl group attached to the nitrogen atom of the carboxamide group at the 2-position of the thiophene ring .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-propylthiophene-2-carboxamide typically involves the bromination of thiophene followed by the introduction of the propyl group and the carboxamide functionality. One common method includes:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.

Formation of Carboxamide: The 5-bromothiophene is then reacted with a suitable carboxylic acid derivative, such as an acyl chloride or anhydride, to form the corresponding carboxamide.

Introduction of Propyl Group: The final step involves the alkylation of the carboxamide nitrogen with a propyl halide (e.g., propyl bromide) under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

化学反応の分析

Types of Reactions

5-Bromo-N-propylthiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

Amide Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Amide Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

Major Products Formed

Substitution Reactions: Various substituted thiophenes depending on the nucleophile used.

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydrothiophenes.

Amide Hydrolysis: Corresponding carboxylic acid and propylamine.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that 5-bromo-N-propylthiophene-2-carboxamide exhibits significant anticancer properties. It has been shown to inhibit key metabolic enzymes in cancer cells, such as lactate dehydrogenase (LDH), which is crucial for the metabolic reprogramming necessary for cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including MiaPaCa-2 (pancreatic cancer) and A673 (Ewing’s sarcoma) .

1.2 Enzyme Inhibition

The compound is also being investigated for its ability to inhibit enzymes involved in metabolic pathways. For instance, it may target 11β-hydroxysteroid dehydrogenase (11β-HSD), which is implicated in cortisol metabolism and metabolic diseases . Structure-activity relationship (SAR) studies suggest that modifications to the thiophene ring can enhance inhibitory activity against these enzymes.

1.3 Antimicrobial Properties

Thiophene derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial strains. In particular, studies have shown effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Biological Research Applications

2.1 Drug Discovery

This compound serves as a potential lead in drug discovery due to its diverse biological activities. Its interactions with specific molecular targets make it a candidate for developing new therapeutic agents aimed at various diseases .

2.2 Pharmacokinetics and ADME Studies

Understanding the pharmacokinetic properties of this compound is critical for its therapeutic development. Research has focused on its absorption, distribution, metabolism, and excretion (ADME) profiles to optimize bioavailability and therapeutic efficacy .

Materials Science Applications

3.1 Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The structural characteristics of this compound lend themselves well to these applications, potentially leading to the development of efficient electronic devices .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines (MiaPaCa-2, A673) | |

| Enzyme Inhibition | Targets LDH and 11β-HSD; potential for metabolic disease treatment | |

| Antimicrobial | Effective against Gram-positive bacteria |

Table 2: Pharmacokinetic Insights

| Parameter | Findings | References |

|---|---|---|

| Absorption | Studies indicate moderate absorption rates | |

| Distribution | Favorable distribution in biological tissues | |

| Metabolism | Metabolized via hepatic pathways; further studies needed | |

| Excretion | Primarily excreted through renal pathways |

作用機序

The mechanism of action of 5-bromo-N-propylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the carboxamide group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

5-Bromo-2-thiophenecarboxamide: Lacks the propyl group, which may affect its solubility and biological activity.

N-Propylthiophene-2-carboxamide: Lacks the bromine atom, which may influence its reactivity and binding properties.

5-Chloro-N-propylthiophene-2-carboxamide: Contains a chlorine atom instead of bromine, which may alter its chemical and biological properties.

Uniqueness

5-Bromo-N-propylthiophene-2-carboxamide is unique due to the presence of both the bromine atom and the propyl group, which can significantly influence its chemical reactivity, solubility, and biological activity. These structural features make it a valuable compound for various scientific research applications .

生物活性

5-Bromo-N-propylthiophene-2-carboxamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring substituted with a bromine atom and a propyl group, contributing to its unique electronic properties. The synthesis typically involves several steps:

- Bromination of Thiophene : Thiophene is treated with bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum chloride) to yield 5-bromothiophene.

- Formation of Carboxamide : The 5-bromothiophene is reacted with an acyl chloride or anhydride to introduce the carboxamide functionality.

- Alkylation : The final step involves alkylating the carboxamide nitrogen with propyl halide under basic conditions to yield this compound .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has shown efficacy against resistant bacterial strains, suggesting its potential as an antibacterial agent. For instance, similar compounds have effectively targeted New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, which is known for its resistance to multiple antibiotics .

Table 1: Antimicrobial Activity Data

| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | 0.39 | 0.78 | Klebsiella pneumoniae ST147 |

| Control Compound | >100 | >100 | Klebsiella pneumoniae ST147 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have demonstrated that thiophene derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis .

Case Study: In Vitro Anticancer Activity

In a study examining the effects of thiophene derivatives on cancer cell lines, this compound was found to induce apoptosis in human cancer cells at concentrations as low as 10 µM. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

- Hydrogen Bonding : The carboxamide group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Electrostatic Interactions : The presence of the bromine atom contributes to electrostatic interactions that may stabilize the compound's binding to enzymes or receptors.

- Covalent Modifications : The compound may undergo covalent modifications with nucleophilic sites on proteins, altering their function .

特性

IUPAC Name |

5-bromo-N-propylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLNOXHJFHHLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589326 | |

| Record name | 5-Bromo-N-propylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908494-85-9 | |

| Record name | 5-Bromo-N-propylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。